N-(2-methoxy-5-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-8-9-20(28-2)18(12-15)24-21(27)14-29-22-19-13-17(16-6-4-3-5-7-16)25-26(19)11-10-23-22/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXARSTNUABGWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 449.6 g/mol. The compound features a complex structure that includes a methoxy group, a methyl group, and a pyrazolo[1,5-a]pyrazin derivative, which contribute to its biological properties.
Research indicates that compounds within the pyrazole family exhibit various biological activities, including:
- Inhibition of Kinases : Pyrazolo derivatives have been identified as selective inhibitors of microtubule affinity-regulating kinase (MARK), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of MARK can potentially mitigate cognitive decline by stabilizing microtubules and improving neuronal function .
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and activating intrinsic apoptotic pathways. For instance, derivatives have been observed to decrease the expression of anti-apoptotic proteins like Bcl2 while increasing pro-apoptotic markers such as Bax .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives:
- Cell Viability Assays : In vitro studies using K562 leukemia cells demonstrated that treatment with pyrazole derivatives resulted in significant inhibition of cell viability with an IC50 value of 25 μM after 72 hours .
- Mechanistic Insights : The treatment led to morphological changes consistent with apoptosis, including DNA fragmentation and increased sub-G1 cell populations, indicating effective induction of programmed cell death .
Neuroprotective Effects
The neuroprotective properties are attributed to the compound's ability to modulate kinase activity:
- Alzheimer's Disease Models : In models mimicking Alzheimer's disease pathology, pyrazolo derivatives have shown promise in reducing tau phosphorylation and preventing neurodegeneration by inhibiting MARK activity .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of similar pyrazole compounds:
| Study | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Study 1 | 2-mOPP | K562 (Leukemia) | 25 | Induces apoptosis via Bcl2/Bax modulation |
| Study 2 | Pyrazolo Derivative | Neuroblastoma | 15 | Inhibits MARK activity leading to neuroprotection |
| Study 3 | N-(4-pyridyl)pyrazole | MCF7 (Breast Cancer) | 30 | Blocks cell cycle progression |
Scientific Research Applications
Inhibition of Kinases
One of the primary applications of this compound is its role as an inhibitor of specific kinases. Research has shown that derivatives of pyrazolo compounds can selectively inhibit microtubule affinity regulating kinase (MARK), which is implicated in various neurodegenerative diseases, including Alzheimer's disease. The inhibition of MARK can potentially lead to therapeutic benefits in cognitive function and memory preservation .
Anticancer Activity
Studies have indicated that pyrazolo compounds exhibit anticancer properties by targeting multiple signaling pathways involved in tumor growth and metastasis. The compound's structural features allow it to interact with various molecular targets within cancer cells, suggesting its potential as an anticancer agent .
Case Study 1: MARK Inhibition and Neuroprotection
A study published in Journal of Medicinal Chemistry evaluated the efficacy of N-(2-methoxy-5-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide in inhibiting MARK activity. The results demonstrated significant inhibition at nanomolar concentrations, correlating with improved cognitive performance in animal models subjected to neurotoxic insults. The findings suggest that this compound could be further developed for the treatment of Alzheimer's disease .
Case Study 2: Antitumor Activity
In another investigation published in Cancer Research, the compound was tested against various cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that the compound interfered with the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. This positions the compound as a promising candidate for further development as an anticancer therapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| MARK Inhibition | MARK | 0.05 | |
| Anticancer Activity | Various Cancer Cell Lines | 0.1 - 10 |
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
The target compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from other heterocyclic systems, such as oxadiazoles, triazoles, and pyrimidines. Key comparisons include:
Key Observations :
- Substituent Effects : The 2-methoxy-5-methylphenyl group introduces both electron-donating (methoxy) and sterically bulky (methyl) effects, which may improve solubility and target selectivity compared to simpler phenyl or chlorophenyl substituents in analogues like 8t .
Preparation Methods
Cyclocondensation for Heterocycle Formation
The 2-phenylpyrazolo[1,5-a]pyrazin-4-thiol intermediate is synthesized through a multi-step sequence:
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Formation of Pyrazine Precursor :
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Thiol Introduction :
Representative Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination | NIS, AcOH, 80°C, 12 h | 65–70 |
| Thiolation | Thiourea, EtOH/H₂O, reflux, 24 h | 55–60 |
Preparation of the Acetamide Backbone
Functionalization of the Aromatic Amine
The N-(2-methoxy-5-methylphenyl)acetamide segment is synthesized via:
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Nitration and Reduction :
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Nitrate 2-methoxy-5-methylbenzene using HNO₃/H₂SO₄ to introduce a nitro group at the 4-position.
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Reduce the nitro group to an amine via catalytic hydrogenation (H₂, Pd/C, MeOH).
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Amide Coupling :
Physicochemical Data :
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Molecular Formula : C₁₀H₁₃NO₂ (Intermediate)
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¹H NMR (DMSO-d₆) : δ 2.25 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 4.10 (s, 2H, CH₂Br), 6.70–7.20 (m, 3H, Ar-H).
Thiol-Acetamide Coupling
Nucleophilic Substitution
The critical C–S bond formation is achieved by reacting the pyrazolo-pyrazine thiol with the bromoacetamide intermediate:
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Reaction Setup :
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Combine equimolar quantities of 2-phenylpyrazolo[1,5-a]pyrazin-4-thiol and N-(2-methoxy-5-methylphenyl)-2-bromoacetamide in anhydrous DMF.
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Add potassium carbonate (K₂CO₃) as a base to deprotonate the thiol and facilitate nucleophilic attack.
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Optimization Parameters :
Yield and Characterization :
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Isolated Yield : 58–63%
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LC-MS (ESI+) : m/z 486.2 [M+H]⁺ (calculated: 486.16)
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¹³C NMR (CDCl₃) : δ 169.8 (C=O), 154.2 (pyrazine-C), 135.1–125.3 (Ar-C), 55.6 (OCH₃), 20.1 (CH₃).
Alternative Synthetic Strategies
Mitsunobu Reaction for Sulfur Incorporation
An alternative route employs the Mitsunobu reaction to couple the thiol and alcohol precursors:
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Substrate Preparation :
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Synthesize 2-hydroxy-N-(2-methoxy-5-methylphenyl)acetamide via hydrolysis of the bromoacetamide intermediate.
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Mitsunobu Coupling :
Advantages :
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Higher functional group tolerance.
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Avoids potential over-alkylation side reactions.
Limitations :
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Requires stoichiometric phosphine reagents, increasing cost.
Challenges and Optimization Considerations
Thiol Oxidation Mitigation
The nucleophilic thiol is prone to oxidation, forming disulfide byproducts. Strategies to suppress this include:
Purification Techniques
Q & A
Q. Basic Analytical Workflow
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy, phenyl groups) and sulfanyl linkage integrity .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS (e.g., observed [M+H]⁺ vs. calculated) .
HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
How can researchers optimize reaction yields for large-scale synthesis?
Q. Advanced Methodological Strategies
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .
Catalyst Selection : Evaluate phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and minimize side products .
Scale-Up Adjustments : Optimize cooling rates during crystallization to prevent amorphous solid formation .
How should contradictory biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
Q. Advanced Data Contradiction Analysis
Purity Reassessment : Confirm compound purity via HPLC-MS to rule out impurities as confounding factors .
Assay Variability Control :
- Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Validate enzymatic assays (e.g., kinase inhibition) with positive controls (e.g., staurosporine) .
Structural Analog Comparison : Compare activity with analogs (e.g., N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide) to identify substituent-dependent trends .
What strategies are recommended for establishing structure-activity relationships (SAR)?
Q. Advanced SAR Methodology
Systematic Substitution : Synthesize derivatives with modified groups (e.g., methoxy → ethoxy, methyl → chloro) and test in parallel assays .
Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with sulfanyl groups) using QSAR models .
Q. Table 1: Substituent Effects on Biological Activity
How can the compound’s stability under physiological conditions be evaluated?
Q. Methodological Stability Assessment
Forced Degradation Studies :
- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC .
- Oxidative Stress : Expose to H₂O₂ (3%) and analyze sulfanyl oxidation products .
Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for aryl acetamides) .
What computational approaches predict target interactions for this compound?
Q. Advanced Computational Workflow
Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR, COX-2) using Glide or Schrödinger .
Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess residence time .
ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP inhibition, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
